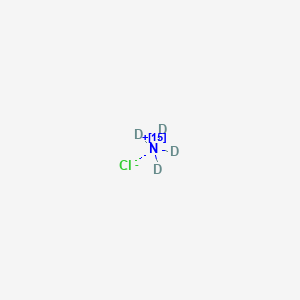

Ammonium-15N,d4 (chloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammonium-15N,d4 (chloride): is a stable isotopically labeled compound where the nitrogen atom is enriched with the nitrogen-15 isotope and the hydrogen atoms are replaced with deuterium. Its chemical formula is 15ND4Cl, and it is commonly used in various scientific research applications due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium-15N,d4 (chloride) can be synthesized by reacting deuterated ammonia (ND3) with hydrochloric acid (HCl) enriched with the nitrogen-15 isotope. The reaction typically occurs under controlled conditions to ensure high isotopic purity .

Industrial Production Methods: Industrial production of Ammonium-15N,d4 (chloride) involves the large-scale synthesis of deuterated ammonia and its subsequent reaction with nitrogen-15 enriched hydrochloric acid. The process requires specialized equipment to handle isotopically labeled compounds and ensure the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Ammonium-15N,d4 (chloride) undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Acid-Base Reactions: It can act as a weak acid, donating a deuterium ion (D+) in acid-base reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3).

Acid-Base Reactions: These reactions typically occur in aqueous solutions with appropriate pH adjustments.

Major Products Formed:

Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with hydroxide ions produces deuterated water (D2O) and ammonium-15N,d4 (hydroxide).

Acid-Base Reactions: The products include deuterium ions (D+) and the corresponding conjugate base.

Scientific Research Applications

Ammonium-15N,d4 (chloride) has a wide range of applications in scientific research, including:

Chemistry: It is used as a tracer in isotope labeling studies to track nitrogen and hydrogen atoms in chemical reactions.

Biology: It is employed in metabolic studies to investigate nitrogen metabolism and protein synthesis.

Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Mechanism of Action

The mechanism of action of Ammonium-15N,d4 (chloride) involves its ability to act as a source of deuterium and nitrogen-15 isotopes. These isotopes can be incorporated into biological molecules, allowing researchers to study metabolic pathways and molecular interactions. The compound’s effects are primarily due to its isotopic labeling, which enables precise tracking and analysis of nitrogen and hydrogen atoms in various systems .

Comparison with Similar Compounds

Ammonium-15N chloride: Contains nitrogen-15 isotope but not deuterium.

Ammonium-d4 chloride: Contains deuterium but not nitrogen-15 isotope.

Ammonium-15N2,d8 sulfate: Contains both nitrogen-15 and deuterium isotopes but in a different chemical structure.

Uniqueness: Ammonium-15N,d4 (chloride) is unique due to its dual isotopic labeling with both nitrogen-15 and deuterium. This dual labeling provides enhanced capabilities for tracing and studying complex biochemical and chemical processes, making it a valuable tool in various research fields .

Biological Activity

Ammonium-15N,d4 (chloride), also known as deuterated ammonium chloride, is a compound labeled with stable isotopes of nitrogen and deuterium. Its unique isotopic composition allows it to be utilized in various biological and chemical research applications, particularly in metabolic studies, pharmacokinetics, and as a tracer in biological systems. This article delves into the biological activity of Ammonium-15N,d4 (chloride), highlighting its significance in research, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 99011-95-7 |

| Molecular Formula | ClD₄N |

| Molecular Weight | 57.51610 g/mol |

| Melting Point | 340ºC (sublimation) |

| Signal Word | Warning |

Ammonium-15N,d4 chloride serves as a stable isotope-labeled compound that can be used to trace metabolic pathways and study mechanisms in various biological systems. The incorporation of deuterium can influence the pharmacokinetic properties of drugs, making it a valuable tool in drug development and metabolic research .

1. Metabolic Tracing

The primary application of Ammonium-15N,d4 chloride is in metabolic tracing. The stable isotopes allow researchers to monitor the incorporation of nitrogen into amino acids and other biomolecules, facilitating studies on nitrogen metabolism in organisms. This is particularly useful in understanding how different organisms utilize nitrogen sources under varying environmental conditions.

2. Pharmacokinetics

Research has shown that deuteration can alter the pharmacokinetic profiles of compounds, potentially leading to improved therapeutic outcomes. For instance, studies have indicated that deuterated compounds often exhibit reduced metabolic rates, which can enhance their efficacy and reduce side effects . This property makes Ammonium-15N,d4 chloride an important candidate for drug development.

3. Autophagy Regulation

Ammonium chloride itself has been recognized for its role as an autophagy inhibitor. While the specific effects of its deuterated form are still under investigation, the modulation of autophagy pathways is crucial for understanding various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Hyperpolarization Techniques

A notable study utilized Ammonium-15N,d4 chloride in hyperpolarization techniques to enhance NMR signals for amino acid derivatives. The incorporation of this compound allowed for significant improvements in signal detection, which is vital for studying metabolic processes in real-time . The results demonstrated that hyperpolarized signals could be effectively transferred to nitrogen atoms, enhancing the potential for using these compounds as contrast agents in imaging technologies.

Case Study 2: Pharmacokinetic Studies

In a pharmacokinetic study involving drug candidates labeled with stable isotopes, Ammonium-15N,d4 chloride was employed to trace the absorption and distribution of nitrogen-containing drugs within biological systems. The findings indicated that deuteration led to altered metabolic pathways compared to non-deuterated counterparts, suggesting a potential strategy for optimizing drug design .

Research Findings

Recent research highlights several key findings regarding the biological activity of Ammonium-15N,d4 chloride:

- Enhanced Drug Stability : Deuterated compounds often exhibit enhanced stability due to slower metabolic degradation rates.

- Improved Efficacy : Studies suggest that drugs labeled with stable isotopes can achieve higher efficacy by maintaining optimal concentrations longer within biological systems.

- Tracing Nitrogen Metabolism : The compound serves as an effective tracer for studying nitrogen metabolism across different organisms and environmental conditions.

Properties

Molecular Formula |

ClH4N |

|---|---|

Molecular Weight |

58.51 g/mol |

IUPAC Name |

tetradeuterio(15N)azanium;chloride |

InChI |

InChI=1S/ClH.H3N/h1H;1H3/i;1+1/hD4 |

InChI Key |

NLXLAEXVIDQMFP-QJNGTKNVSA-N |

Isomeric SMILES |

[2H][15N+]([2H])([2H])[2H].[Cl-] |

Canonical SMILES |

[NH4+].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.